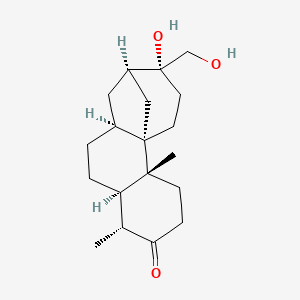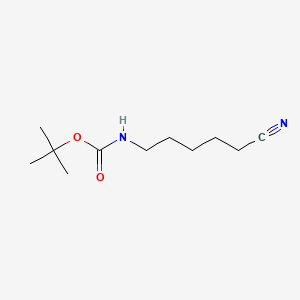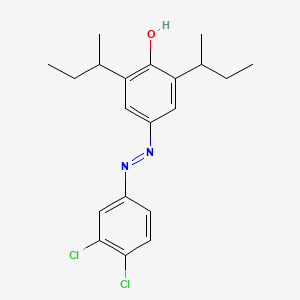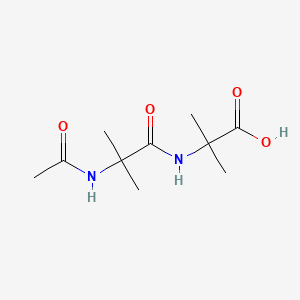![molecular formula C11H10O B568586 2-[(1Z)-buta-1,3-dienyl]benzaldehyde CAS No. 124300-58-9](/img/structure/B568586.png)
2-[(1Z)-buta-1,3-dienyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1Z)-buta-1,3-dienyl]benzaldehyde is an organic compound with the molecular formula C11H10O. It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a butadienyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-buta-1,3-dienyl]benzaldehyde typically involves the reaction of benzaldehyde with 1,3-butadiene under specific conditions. One common method is the Diels-Alder reaction, where benzaldehyde acts as the dienophile and 1,3-butadiene as the diene. The reaction is carried out under controlled temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using catalysts to enhance the reaction rate. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1Z)-buta-1,3-dienyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[(1Z)-1,3-Butadien-1-yl]benzoic acid.
Reduction: Formation of 2-[(1Z)-1,3-Butadien-1-yl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(1Z)-buta-1,3-dienyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(1Z)-buta-1,3-dienyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The butadienyl group can participate in conjugation reactions, affecting the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure lacking the butadienyl group.
Cinnamaldehyde: Contains a phenylpropene group instead of the butadienyl group.
2-Phenylbutadiene: Similar structure but lacks the aldehyde group.
Eigenschaften
CAS-Nummer |
124300-58-9 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.2 |
IUPAC-Name |
2-[(1Z)-buta-1,3-dienyl]benzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2/b6-3- |
InChI-Schlüssel |
CMFAYGXRJXBNMM-UTCJRWHESA-N |
SMILES |
C=CC=CC1=CC=CC=C1C=O |
Synonyme |
Benzaldehyde, 2-(1,3-butadienyl)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)

![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)



![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)

